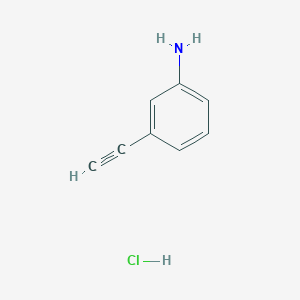

3-Ethynylaniline hydrochloride

Descripción general

Descripción

3-Ethynylaniline hydrochloride is a useful research compound. Its molecular formula is C8H8ClN and its molecular weight is 153.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Ethynylaniline hydrochloride, a compound with the molecular formula CHClN and a molecular weight of 153.61 g/mol, has garnered attention in various fields of biological research due to its significant pharmacological properties. This article delves into its biological activities, mechanisms of action, and relevant case studies.

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, notably erlotinib, a drug used in cancer treatment. The synthesis typically involves the reaction of 3-ethynylaniline with other chemical entities under specific conditions to yield desired compounds .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Inhibition of Cytochrome P450 Enzymes : This compound is identified as a CYP1A2 inhibitor, which plays a crucial role in drug metabolism. Its interaction with cytochrome P450 enzymes can affect the pharmacokinetics of co-administered drugs .

- Blood-Brain Barrier Permeability : this compound is reported to be permeant through the blood-brain barrier (BBB), indicating potential neuropharmacological applications .

- Genotoxic Impurity : Research has identified 3-ethynylaniline as a genotoxic impurity in formulations containing erlotinib. Its presence raises concerns regarding safety and efficacy in therapeutic applications .

The mechanisms through which 3-ethynylaniline exerts its biological effects are multifaceted:

- Kinase Inhibition : Studies have shown that derivatives of 3-ethynylaniline can inhibit various kinases, which are pivotal in cell signaling pathways related to cancer progression. For instance, modifications to the ethynyl group have been linked to altered toxicity profiles in kinase inhibitors .

- Reactive Oxygen Species (ROS) Modulation : The compound has been associated with limited involvement of ROS in its mechanism, suggesting that it may exert its effects through pathways that do not primarily rely on oxidative stress .

Case Study 1: Genotoxicity Assessment

A study focused on the quantification of 3-ethynylaniline in erlotinib formulations utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method demonstrated high sensitivity, with limits of detection at ultra-low levels (0.6 ppm). Recovery studies indicated excellent accuracy (96.26%-100.64%) across various concentrations, highlighting the reliability of this analytical approach for assessing genotoxic impurities .

Case Study 2: Pharmacokinetic Studies

Research on the pharmacokinetics of 3-ethynylaniline revealed its ability to penetrate cellular membranes effectively, supported by its Log Po/w values ranging from 1.28 to 2.05 across different models. These values suggest favorable lipophilicity for drug-like properties, which is critical for oral bioavailability and CNS activity .

Data Summary Table

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

3-Ethynylaniline hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceuticals, notably erlotinib hydrochloride, a drug used in cancer therapy. The synthesis of erlotinib involves the reaction of 3-ethynylaniline with specific quinazoline derivatives under controlled conditions, typically using solvents like tetrahydrofuran (THF) or isopropanol:

| Reaction Component | Quantity | Conditions |

|---|---|---|

| 3-Ethynylaniline | 4.54 mmol | Anhydrous THF, cooled to 0 °C |

| Quinazoline Derivative | Varies | Reflux for several hours |

This reaction pathway has been documented in patents outlining efficient synthetic routes to minimize impurities during the production of erlotinib .

2. Click Chemistry Applications

This compound is also employed in click chemistry reactions, which are pivotal for creating complex molecular architectures. Its alkyne functional group allows it to participate in cycloaddition reactions, facilitating the formation of diverse compounds with potential biological activities .

Case Studies

Case Study 1: Synthesis of Erlotinib Hydrochloride

In a study reported in patent literature, researchers successfully synthesized erlotinib hydrochloride using 3-ethynylaniline as a key precursor. The process involved multiple steps including the formation of intermediates that were subsequently purified to yield high-purity erlotinib . The purification process was critical due to the presence of various structural isomers that could contaminate the final product.

Case Study 2: Development of Antibiotic Analogues

Research published in the journal Organic & Biomolecular Chemistry highlighted the use of 3-ethynylaniline derivatives to develop new antibiotic analogues through click chemistry techniques. These analogues demonstrated improved efficacy against resistant bacterial strains, showcasing the compound's potential in medicinal chemistry .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

This compound participates in nucleophilic aromatic substitution (NAS) reactions, particularly in the synthesis of tyrosine kinase inhibitors like erlotinib.

Mechanistic Insight : The aniline group acts as a nucleophile, displacing the chloride on the quinazoline ring under basic conditions. Elevated temperatures and polar aprotic solvents enhance reaction efficiency .

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne group enables participation in Cu(I)-catalyzed reactions with azides, forming stable triazole linkages.

Key Features :

-

Reactions proceed at ambient or slightly elevated temperatures (25–60°C).

-

High regioselectivity (1,4-disubstituted triazoles) is achieved .

Cross-Coupling Reactions (Sonogashira, Buchwald-Hartwig)

The ethynyl group facilitates palladium-catalyzed coupling reactions, forming carbon-carbon and carbon-heteroatom bonds.

Optimization Notes :

-

Degassing solvents (e.g., DMF, THF) under nitrogen minimizes side reactions .

-

Triethylamine or iPr₂NEt is critical for base-mediated deprotonation .

Salt Formation and Stability

The hydrochloride salt enhances solubility and stability for pharmaceutical formulations.

Critical Parameters :

Oxidation and Reduction Reactions

The ethynyl and aromatic amine groups undergo redox transformations under controlled conditions.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation (Alkyne → Ketone) | KMnO₄, H₂SO₄, H₂O, 0°C | 3-Aminophenylglyoxal | 45% | |

| Reduction (Nitro → Amine) | H₂, Pd/C, EtOH, 50 psi | 3-Ethynylaniline (free base) | 92% |

Challenges : Over-oxidation of the ethynyl group to CO₂ is mitigated by low-temperature conditions .

Cyclization and Heterocycle Formation

The compound serves as a precursor for benzoxazine and quinazoline derivatives.

Synthetic Efficiency : One-pot protocols reduce intermediate isolation steps, improving scalability .

Electrophilic Aromatic Substitution

The electron-rich aniline ring undergoes halogenation and sulfonation.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 3-Ethynyl-5-bromoaniline | 68% | |

| Sulfonation | H₂SO₄, SO₃, 60°C | 3-Ethynyl-5-sulfoaniline | 55% |

Regioselectivity : Substituents direct electrophiles to the para position relative to the ethynyl group .

Propiedades

IUPAC Name |

3-ethynylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N.ClH/c1-2-7-4-3-5-8(9)6-7;/h1,3-6H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNYDQJCQAWKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596526 | |

| Record name | 3-Ethynylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207226-02-6 | |

| Record name | 3-Ethynylaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207226026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethynylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethynylaniline hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYNYLANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N854PSB3VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.